(5S)-5-Methyl-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-Methyl-1,3-oxazolidine is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is notable for its chiral center at the 5-position, which gives it specific stereochemical properties. It is used in various chemical and pharmaceutical applications due to its unique structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Methyl-1,3-oxazolidine typically involves the cyclization of amino alcohols with aldehydes or ketones. One common method is the reaction of (S)-2-amino-1-propanol with formaldehyde under acidic conditions, which facilitates the formation of the oxazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-Methyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Various substituted oxazolidines depending on the reagents used
Scientific Research Applications
(5S)-5-Methyl-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: this compound is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of (5S)-5-Methyl-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-Methyl-1,3-oxazolidine: The enantiomer of (5S)-5-Methyl-1,3-oxazolidine, differing only in the stereochemistry at the 5-position.
2-Methyl-1,3-oxazolidine: Lacks the chiral center, resulting in different chemical and biological properties.
1,3-Oxazolidine-2-one: An oxidized form of oxazolidine with distinct reactivity and applications.
Uniqueness
This compound is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other specialized applications.
Properties
IUPAC Name |
(5S)-5-methyl-1,3-oxazolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4-2-5-3-6-4/h4-5H,2-3H2,1H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVZPVWFLGXUAU-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.